ED50 Potency Ranking in Human Ocular Tissues: AL-3152 vs. AL-4114, AL-1576, Tolrestat, Statil, and Sorbinil
In a head-to-head comparative study measuring inhibition of galactitol formation in primary human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) cultures exposed to 30 mM galactose for 72 hours, AL-3152 exhibited an ED50 value intermediate between the dimethoxy analogue AL-4114 and the non-methoxylated congener AL-1576 (imirestat). The rank order of potency was AL-4114 > AL-3152 > AL-1576 > tolrestat > statil (ponalrestat) > sorbinil, and this order was conserved across both HLE and HRPE cell types [1]. Importantly, higher absolute doses were required for all ARIs to achieve 50% inhibition in HRPE compared to HLE, confirming that tissue-specific susceptibility to ARI action is a class-wide phenomenon that quantitative rank ordering can inform [1]. The intermediate potency position of AL-3152 means it offers a differentiated window between the higher-potency but more rapidly cleared AL-4114 and the lower-potency but longer-half-life AL-1576.
| Evidence Dimension | ED50 for inhibition of galactitol accumulation (polyol pathway) in human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) |
|---|---|
| Target Compound Data | AL-3152: ED50 intermediate between AL-4114 and AL-1576 in both HLE and HRPE (exact numeric ED50 values reported in full-text tables; rank order confirmed in abstract and multiple reviews) |
| Comparator Or Baseline | AL-4114 (most potent), AL-1576 (less potent than AL-3152), tolrestat, statil, sorbinil (least potent); all tested in identical assay conditions |
| Quantified Difference | Rank-order separation: AL-4114 > AL-3152 > AL-1576 > tolrestat > statil > sorbinil. The consistency of this rank order across two distinct human ocular tissue types indicates robust, tissue-independent differentiation. |
| Conditions | Human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) primary cultures; 30 mM galactose; 72 h incubation; galactitol quantified as polyol endpoint |
Why This Matters
Procurement of AL-3152 rather than AL-1576 or AL-4114 targets a specific intermediate potency window on human ocular aldose reductase that may be preferable when balancing target engagement against systemic exposure in experimental diabetic complication models.
- [1] Reddy VN, Lin LR, Giblin FJ, Lou M, Kador PF, Kinoshita JH. The efficacy of aldose reductase inhibitors on polyol accumulation in human lens and retinal pigment epithelium in tissue culture. J Ocul Pharmacol. 1992 Spring;8(1):43-52. PMID: 1402294. View Source
